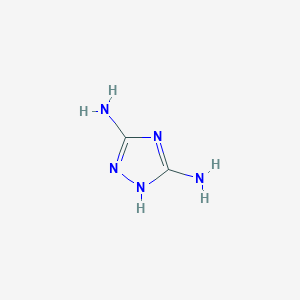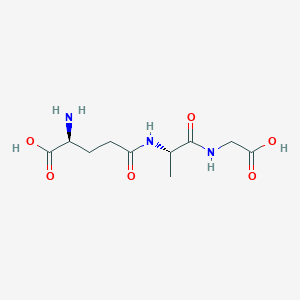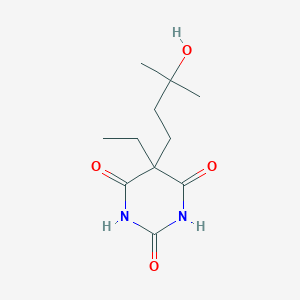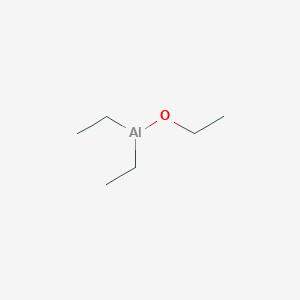![molecular formula C16H18FN3 B075467 N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline CAS No. 1581-17-5](/img/structure/B75467.png)
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline, also known as Fluorodopa, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used as a tracer in positron emission tomography (PET) imaging studies. Fluorodopa is a valuable tool for studying various biological processes in the brain, including neurotransmitter synthesis, metabolism, and transport.
Mecanismo De Acción
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline is transported into dopaminergic neurons via the same transporters that transport tyrosine, the precursor of dopamine. Once inside the neuron, it is converted into fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). N,N-diethyl-4-[(4-fluorophenyl)diazenyl]anilinemine is then converted into fluorodopamine metabolites, which are then released into the synaptic cleft. The amount of fluorodopa that is taken up by the dopaminergic neurons and converted into fluorodopamine is directly proportional to the amount of dopamine synthesis and metabolism in the brain.
Efectos Bioquímicos Y Fisiológicos
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline has no known direct biochemical or physiological effects on the body. It is a safe and non-toxic compound that is rapidly metabolized and excreted from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline is a valuable tool for studying dopamine synthesis, metabolism, and transport in the brain. It has several advantages over other tracers, including its high selectivity for dopaminergic neurons, its rapid uptake and metabolism, and its low toxicity. However, it also has some limitations, including its relatively short half-life, which limits the duration of PET imaging studies, and its inability to distinguish between dopamine synthesis and metabolism.
Direcciones Futuras
There are several potential future directions for the use of fluorodopa in scientific research. One area of interest is in the study of Parkinson's disease, a neurological disorder characterized by the degeneration of dopaminergic neurons in the brain. N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline PET imaging has been shown to be a valuable tool for the early diagnosis and monitoring of Parkinson's disease. Another area of interest is in the study of addiction, where fluorodopa PET imaging has been used to study the role of dopamine in reward processing and craving. Additionally, there is potential for the development of new fluorodopa derivatives that may have improved selectivity and sensitivity for dopamine synthesis and metabolism.
Métodos De Síntesis
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline can be synthesized by reacting N,N-diethylaniline with 4-nitrophenyldiazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with hydrochloric acid to yield N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline has been extensively used in scientific research for studying various neurological and psychiatric disorders. It is commonly used as a tracer in PET imaging studies to measure dopamine synthesis, metabolism, and transport in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward.
Propiedades
Número CAS |
1581-17-5 |
|---|---|
Nombre del producto |
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |
Fórmula molecular |
C16H18FN3 |
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
Clave InChI |
CJJHQGMPOHDAEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Pictogramas |
Irritant |
Sinónimos |
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)




![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)







